molecular formula C11H10O2 B14887676 (2,5-Dimethyl-phenyl)-propynoic acid

(2,5-Dimethyl-phenyl)-propynoic acid

Cat. No.: B14887676
M. Wt: 174.20 g/mol
InChI Key: WEMPLIRRLHQYPW-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a propynoic acid group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-phenyl)-propynoic acid typically involves the use of 2,5-dimethylphenylacetylene as a starting material. One common method involves the reaction of 2,5-dimethylphenylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high-pressure conditions to form the desired propynoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propynoic acid group into an alcohol or alkane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzophenone.

    Reduction: Formation of 2,5-dimethylphenylpropanol or 2,5-dimethylphenylpropane.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(2,5-Dimethyl-phenyl)-propynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-phenyl)-propynoic acid involves its interaction with various molecular targets and pathways The propynoic acid group can act as an electrophile, participating in nucleophilic addition reactions

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenylacetic acid
  • 2,5-Dimethylphenylboronic acid
  • 2,5-Dimethylphenylthioureido acid derivatives

Uniqueness

(2,5-Dimethyl-phenyl)-propynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct reactivity compared to other similar compounds

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C11H10O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13)

InChI Key

WEMPLIRRLHQYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C#CC(=O)O

Origin of Product

United States

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